1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone
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Overview
Description
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone is an organic compound that belongs to the class of phosphol compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone typically involves the reaction of tert-butyl and dimethyl-substituted phosphol precursors under specific conditions. One common method includes the use of tert-butyl alcohol and dimethylphosphine in the presence of a catalyst such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste . The use of flow microreactors also enhances the safety and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the phosphol ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of phosphol oxides.
Reduction: Formation of reduced phosphol derivatives.
Substitution: Formation of halogenated phosphol compounds.
Scientific Research Applications
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: Shares the tert-butyl group but lacks the phosphol ring.
Dimethylphosphine: Contains the dimethyl and phosphine groups but lacks the tert-butyl substitution.
tert-Butylacetophenone: Similar in having a tert-butyl group but differs in the overall structure and functional groups.
Uniqueness
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone is unique due to its specific combination of tert-butyl, dimethyl, and phosphol groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H19OP |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-(1-tert-butyl-3,4-dimethylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C12H19OP/c1-8-7-14(12(4,5)6)11(9(8)2)10(3)13/h7H,1-6H3 |
InChI Key |
VZOIPDTZIDJMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(C(=C1C)C(=O)C)C(C)(C)C |
Origin of Product |
United States |
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